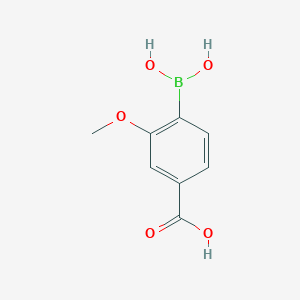

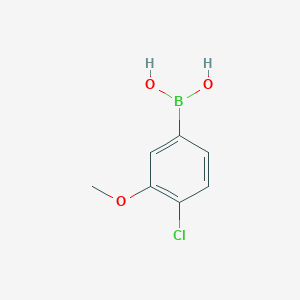

4-Borono-3-methoxybenzoic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 4-Borono-3-methoxybenzoic acid involves various methods. For instance, the synthesis of metal–organic frameworks (MOFs) bearing multiple luminescent centers, such as metal cations (for example, Eu 3+ and Tb 3+), organic ligands and guests, which are chosen for optimal selectivity for the analytes of interest . Another method involves the radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination . As for future directions, researchers are exploring ways to optimize the synthesis of BOMA and its derivatives, as well as to develop new synthetic routes to reduce production costs.Scientific Research Applications

Synthesis and Chemical Interactions 4-Borono-3-methoxybenzoic acid plays a pivotal role in organic synthesis, acting as an intermediate for various chemical reactions. Its unique chemical structure allows for regioselective modifications, enabling the synthesis of complex organic molecules. For instance, boron-containing compounds like boron 4-methoxy-2-furanolates have been utilized to achieve regioselective hydroxyalkylations, leading to the formation of acylated tetronates with significant yields (Paintner, Allmendinger, & Bauschke, 2001). Additionally, the study of N-B interactions in arylboronate systems has provided valuable insights into molecular recognition and chemosensing applications, highlighting the structural factors influencing the formation of intramolecular N-B dative bonds (Zhu et al., 2006).

Nanotechnology and Material Science In the realm of nanotechnology and material science, this compound derivatives have been explored for their potential in encapsulating flavor molecules and controlled release applications. The intercalation of vanillic acid, a structurally similar compound, into layered double hydroxides has been investigated for controlled flavor release in food products, demonstrating the versatility of boronic acid derivatives in creating functional nanomaterials (Hong, Oh, & Choy, 2008).

Pharmaceutical and Biomedical Research In pharmaceutical and biomedical research, boronic acid-modified nanoparticles have emerged as promising therapeutic agents. The functionalization of nanoparticles with phenylboronic acid derivatives has been investigated for their antiviral properties, particularly against the Hepatitis C virus, showcasing the potential of boronic acid-modified materials in medical applications (Khanal et al., 2013).

Chemical Sensing and Detection Boronic acids, including derivatives of this compound, have been employed in the development of chemical sensors. Their ability to undergo reversible interactions with diols and other functional groups makes them suitable for the detection of biologically relevant molecules. The excited-state intramolecular proton transfer fluorescence of boronic acids has been utilized for the sensitive and selective detection of boron-containing compounds, aiding in the monitoring of synthetic reactions (Aronoff, VanVeller, & Raines, 2013).

Mechanism of Action

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Boronic acids are known to cause changes in the function of their targets through covalent bonding.

Properties

IUPAC Name |

4-borono-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWXOEQLYFYTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630899 | |

| Record name | 4-Borono-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741699-09-2 | |

| Record name | 4-Borono-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Chloro-3-pyridinyl)methyl]-2,4-pentanedione](/img/structure/B1371327.png)

![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1371340.png)